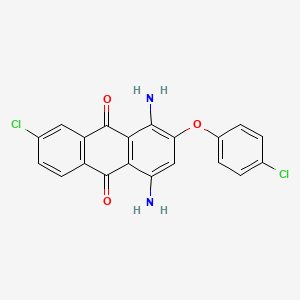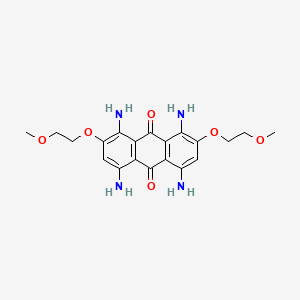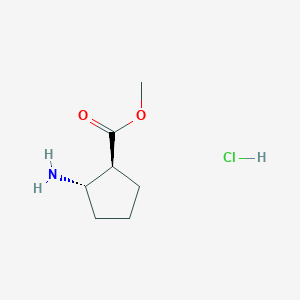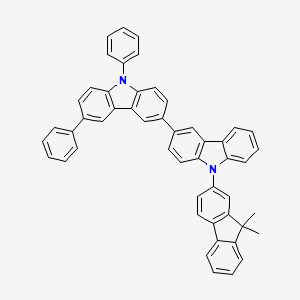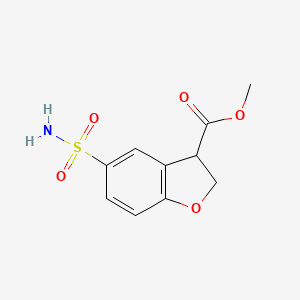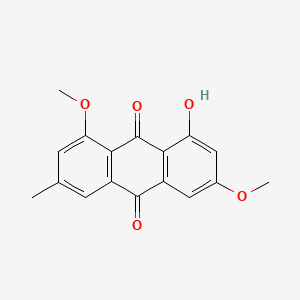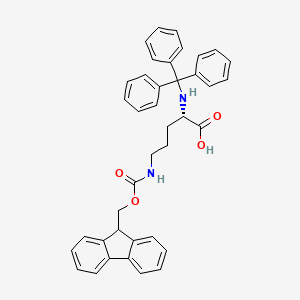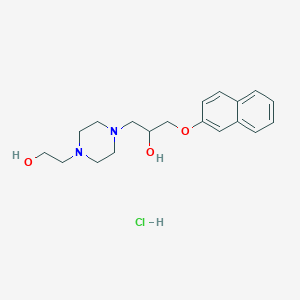
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is known for its unique structural properties, which allow it to interact with biological systems in specific ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with ethylene oxide.
Formation of the Naphthalen-2-yloxy Group: The naphthalene moiety is introduced through an etherification reaction, where naphthol reacts with an appropriate halogenated propanol derivative.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthalene moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: It is used as a probe to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(phenyl)propan-2-olhydrochloride
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(benzyl)propan-2-olhydrochloride
Uniqueness
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H27ClN2O3 |
|---|---|
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H26N2O3.ClH/c22-12-11-20-7-9-21(10-8-20)14-18(23)15-24-19-6-5-16-3-1-2-4-17(16)13-19;/h1-6,13,18,22-23H,7-12,14-15H2;1H |
InChI-Schlüssel |
FAMLEIAJYSCJFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
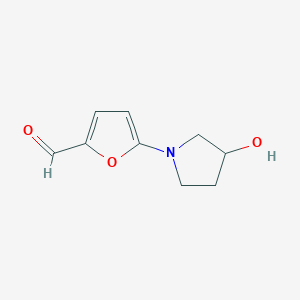

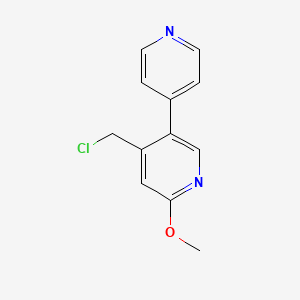
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
